2-(diethylamino)ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
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Overview
Description
2-(diethylamino)ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrole ring and subsequent functionalization to attach the diethylaminoethyl and benzoate groups. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(diethylamino)ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself or its various substituted forms.
Pyrrole derivatives: Compounds containing the pyrrole ring with different substituents.
Other fused ring systems: Compounds with similar fused ring structures, such as indoles or quinolines.
Uniqueness
2-(diethylamino)ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-28(4-2)13-14-32-24(31)16-9-11-17(12-10-16)29-15-20(30)21(22(29)25)23-26-18-7-5-6-8-19(18)27-23/h5-12H,3-4,13-15,25H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYQFVGWAKWPGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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